molecular formula C9H8BrNO2 B13918074 4-Bromo-3-(methoxymethoxy)benzonitrile

4-Bromo-3-(methoxymethoxy)benzonitrile

Cat. No.: B13918074
M. Wt: 242.07 g/mol
InChI Key: WIOMLNHQXOJMSD-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methoxymethoxy)benzonitrile typically involves the bromination of 3-(methoxymethoxy)benzonitrile. One common method is the reaction of 3-(methoxymethoxy)benzonitrile with bromine in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Oxidation Reactions: Products include 4-bromo-3-(methoxymethoxy)benzaldehyde or 4-bromo-3-(methoxymethoxy)benzoic acid.

    Reduction Reactions: The major product is 4-bromo-3-(methoxymethoxy)benzylamine.

Scientific Research Applications

4-Bromo-3-(methoxymethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzonitrile
  • 4-Bromo-3-formylbenzonitrile
  • Methyl 4-(bromomethyl)-3-methoxybenzoate

Uniqueness

4-Bromo-3-(methoxymethoxy)benzonitrile is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-3-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3

InChI Key

WIOMLNHQXOJMSD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C#N)Br

Origin of Product

United States

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